molecular formula C5H2ClFIN B12500101 2-Chloro-6-fluoro-4-iodopyridine

2-Chloro-6-fluoro-4-iodopyridine

Cat. No.: B12500101
M. Wt: 257.43 g/mol
InChI Key: VQKWWQMXUZDQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-4-iodopyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and fluorine atoms, followed by iodination. For instance, 2-chloropyridine can be fluorinated using fluorine gas diluted with nitrogen to yield 2-chloro-6-fluoropyridine . Subsequently, iodination can be achieved through a diazotation-Sandmeyer reaction, where the amino group is diazotized and replaced with iodine .

Industrial Production Methods

Industrial production of fluoropyridine compounds, including this compound, often employs optimized reaction conditions to enhance yield and purity. The improved Blaz-Schiemann reaction is one such method, which involves bromination and fluorination of aminopyridine compounds under controlled conditions to minimize side reactions and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like hydroxide ion, methoxide ion, and ammonia are commonly used under basic conditions.

    Cross-Coupling: Palladium catalysts and aryl boronates are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.

    Biaryl Compounds: Cross-coupling reactions yield biaryl compounds, which are important intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-iodopyridine in chemical reactions is primarily influenced by the presence of halogen atoms, which affect the electronic properties of the pyridine ring. The electron-withdrawing nature of chlorine, fluorine, and iodine atoms makes the compound less basic and more reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations, including nucleophilic substitution and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents, which impart distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields, including medicinal chemistry and agrochemicals.

Properties

IUPAC Name

2-chloro-6-fluoro-4-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKWWQMXUZDQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.